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Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

A crucial guide for researchers, scientists, and drug development professionals, this document
provides a comparative analysis of the spectroscopic properties of 2-nitroaniline-4-sulfonic
acid and its isomers. By presenting key experimental data from UV-Vis, FT-IR, and NMR
spectroscopy, this guide aims to facilitate the identification and differentiation of these
structurally similar compounds.

The isomers of 2-nitroaniline-4-sulfonic acid, which include 2-amino-5-nitrobenzenesulfonic
acid and 4-amino-2-nitrobenzenesulfonic acid, are important intermediates in the synthesis of
dyes, pigments, and pharmaceuticals. Due to their isomeric nature, distinguishing between
them can be challenging. This guide offers a side-by-side comparison of their spectroscopic
fingerprints to aid in their unambiguous characterization.

Data Presentation

The following tables summarize the available quantitative data for the spectroscopic analysis of
2-nitroaniline-4-sulfonic acid and its isomers. Please note that the completeness of the data
is subject to its availability in the referenced literature.

Table 1: UV-Visible Spectroscopy Data
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Compound Amax (nm) Solvent
2-Nitroaniline-4-sulfonic acid Data not available -
2-Amino-5-

. ] ] Data not available -
nitrobenzenesulfonic acid

4-Amino-2- Acidic mobile phase (pH < 3)
. _ ) 212, 264, 342[1][2]
nitrobenzenesulfonic acid [11[2]

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Characteristic Peaks in cm™1)

] . 2-Amino-5- 4-Amino-2-
. 2-Nitroaniline-4- . .
Functional Group ) . nitrobenzenesulfon nitrobenzenesulfon
sulfonic acid . . . .
ic acid ic acid
N-H Stretch (Amine) ~3400 - 3200 ~3400 - 3200 Data not available
O-H Stretch (Sulfonic )
, Broad, ~3000 Broad, ~3000 Data not available
Acid)
C=C Stretch _
) ~1600 - 1450 ~1600 - 1450 Data not available
(Aromatic)
Asymmetric NO2 ]
~1520 ~1550 - 1475 Data not available
Stretch
Symmetric NO2 )
~1340 ~1350 - 1300 Data not available
Stretch
S=0 Stretch (Sulfonic )
) ~1250 - 1120 ~1250 - 1120 Data not available
Acid)
C-N Stretch (Aromatic )
) ~1300 - 1200 ~1300 - 1200 Data not available
Amine)
S-O Stretch (Sulfonic )
~1080 - 1000 ~1080 - 1000 Data not available

Acid)

Note: The FT-IR data for 2-nitroaniline-4-sulfonic acid and 2-amino-5-nitrobenzenesulfonic
acid are based on general characteristic frequencies for the respective functional groups and
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may vary slightly.

Table 3: 1H NMR Spectroscopy Data (Chemical Shifts in ppm, DMSO-de)

2-Amino-5-
nitrobenzenesulfon

4-Amino-2-
nitrobenzenesulfon

. 2-Nitroaniline-4-
Proton Assignment i )
sulfonic acid

ic acid ic acid
Aromatic H Data not available Data not available Data not available
-NH2 Data not available Data not available Data not available
-SOsH Data not available Data not available Data not available

Note: Specific *H NMR chemical shift data for these isomers in DMSO-ds were not readily
available in the search results. General expected regions are in the aromatic (6.5-8.5 ppm),

amine (variable, often broad), and sulfonic acid (variable, often very broad) protons.

Table 4: 3C NMR Spectroscopy Data (Chemical Shifts in ppm, DMSO-ds)

. . 2-Amino-5- 4-Amino-2-
Carbon 2-Nitroaniline-4- . .
. . . nitrobenzenesulfon nitrobenzenesulfon
Assignment sulfonic acid . . . ]
ic acid ic acid

Aromatic C Data not available Data not available Data not available
C-NH2 Data not available Data not available Data not available
C-NO2 Data not available Data not available Data not available
C-SOsH Data not available Data not available Data not available

Note: Specific 33C NMR chemical shift data for these isomers in DMSO-des were not readily
available in the search results. Aromatic carbons typically resonate in the 110-160 ppm range.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.
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1. UV-Visible (UV-Vis) Spectroscopy

o Objective: To determine the wavelength of maximum absorbance (Amax) of the analyte in a
given solvent.

o Methodology:

o Sample Preparation: A dilute solution of the sample (e.g., 0.01 mg/mL) is prepared in a
UV-transparent solvent such as methanol or water. The concentration is adjusted to
ensure the maximum absorbance falls within the linear range of the spectrophotometer
(typically 0.1 - 1.0 AU).

o Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: A quartz cuvette is filled with the solvent to record a baseline. The
sample solution is then placed in the sample cuvette, and the absorbance is measured
over a wavelength range of 200-800 nm.

o Data Analysis: The wavelength at which the highest absorbance is recorded is identified
as Amax.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

« Objective: To identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

o Methodology (KBr Pellet Method):

o Sample Preparation: Approximately 1-2 mg of the solid sample is ground into a fine
powder using an agate mortar and pestle. This is then intimately mixed with about 100-200
mg of dry, IR-grade potassium bromide (KBr) powder.[3]

o Pellet Formation: The mixture is transferred to a pellet die and compressed under high
pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

o Instrumentation: A Fourier-Transform Infrared spectrometer is used.
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o Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the spectrum is recorded, typically in the
range of 4000-400 cm~1,

o Data Analysis: The resulting spectrum shows absorption bands corresponding to the
vibrational modes of the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To elucidate the molecular structure by analyzing the chemical environment of *H
and 3C nuclei.

o Methodology:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7
mL of a deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR tube.[4] Tetramethylsilane
(TMS) is typically used as an internal standard (O ppm).

o Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition: For *H NMR, the spectrum is acquired over a range of approximately O-
12 ppm. For 13C NMR, the range is typically 0-220 ppm. A sufficient number of scans are
accumulated to obtain a good signal-to-noise ratio.

o Data Analysis: The chemical shifts (8), splitting patterns (multiplicity), and integration
values of the peaks in the tH NMR spectrum, along with the chemical shifts in the 13C
NMR spectrum, are analyzed to determine the connectivity of atoms in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the
2-nitroaniline-4-sulfonic acid isomers.
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Figure 1: Experimental workflow for the spectroscopic comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Nitroaniline-
4-sulfonic Acid Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294930#spectroscopic-comparison-of-2-nitroaniline-
4-sulfonic-acid-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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